2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene
Description
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-4-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-5-2-3-6(10)4-7(5)13-8(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKAVBRBEZVDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene typically involves the reaction of 4-fluoro-1-methylbenzene with chloro(difluoro)methane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation Reactions: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether under an inert atmosphere.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of 2-[Chloro(difluoro)methoxy]-4-fluorobenzoic acid.
Reduction Reactions: Formation of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methylbenzene.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Organic Synthesis: 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.
2. Biology:
- Bioactive Compound Investigation: Research has focused on its potential antimicrobial and anticancer properties. Preliminary studies suggest that the compound may interact with biological targets, possibly leading to the development of new therapeutic agents.
3. Medicine:
- Drug Development: The compound is being explored for its role in designing pharmaceuticals with enhanced efficacy and safety profiles. Its structural features may contribute to the modulation of biological pathways relevant to disease treatment.
4. Industry:
- Specialty Chemicals Production: It is utilized in producing specialty chemicals and materials that exhibit unique physical and chemical properties due to its fluorinated structure.
Case Studies in Research
Several studies have investigated the pharmacological activities of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity: Research has shown that similar compounds exhibit significant antimicrobial effects against various pathogens, suggesting that this compound could be further evaluated for similar properties.
- Anticancer Properties: Studies on structurally analogous compounds have indicated potential anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene involves its interaction with specific molecular targets and pathways. The chloro(difluoro)methoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the fluoro group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .
Comparison with Similar Compounds
Chlorodifluoromethoxy-Substituted Analogs
- 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene (CAS 1417567-44-2): Structure: Bromine atoms at positions 2 and 4 replace fluorine and methyl groups in the target compound. Key Data: Molecular formula C₇H₃Br₂ClF₂O, molecular weight 336.35 .
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene (CAS 1417566-55-2):
- Structure : Additional fluorine atoms at positions 2, 3, 5, and 6 create a perfluorinated aromatic system.
- Key Data : Molecular formula C₇Cl₂F₆O, molecular weight 284.97 .
- Significance : The high fluorine content enhances thermal stability and hydrophobicity, contrasting with the target compound’s mixed substituent profile.
Methoxy/Ether-Substituted Analogs
2-Chloro-1,3-difluoro-4-methoxymethoxybenzene (Compound 6 in ):
- Structure : Methoxymethoxy (-O-CH₂-O-CH₃) at position 4 instead of chlorodifluoromethoxy.
- Synthesis : Synthesized via lithiation of 4-difluoro-1-(methoxymethoxy)benzene followed by reaction with trichlorotrifluoroethane (yield: 82%) .
- Comparison : The methoxymethoxy group is less electron-withdrawing than chlorodifluoromethoxy, reducing electrophilic substitution reactivity.
- 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS 1402004-78-7): Structure: Trifluoromethyl (-CF₃) at position 3 and methoxy (-OCH₃) at position 3. Key Data: Molecular formula C₈H₅ClF₄O, molecular weight 228.57 .
Table 1: Key Properties of Comparable Compounds
*Calculated based on molecular formula.
Key Observations :
Electron-Withdrawing Effects: The chlorodifluoromethoxy group (-O-CF₂Cl) in the target compound is more electron-withdrawing than methoxymethoxy (-O-CH₂-O-CH₃) due to the electronegativity of fluorine and chlorine . This may enhance stability in acidic environments or reactivity in nucleophilic aromatic substitutions. Comparatively, nitro (-NO₂) and trifluoromethyl (-CF₃) groups in analogs (e.g., ) exhibit even stronger electron-withdrawing effects, which could dictate divergent reaction pathways.
Steric Considerations :
- The methyl group at position 1 in the target compound introduces steric hindrance absent in analogs like 1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene . This could slow down reactions at the para position.
Synthetic Yields :
- Lithiation-based synthesis routes (e.g., ) achieve ~80% yields for methoxymethoxy analogs, suggesting that similar methods could be viable for the target compound with optimized conditions.
Biological Activity
2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene, also known as 4-(Chlorodifluoromethoxy)-2-chlorotoluene, is an organic compound notable for its unique structure and significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C8H6ClF2O. The compound appears as a colorless to light brown liquid and is soluble in organic solvents like ether and chloroform. The presence of chlorine and difluoromethoxy groups contributes to its reactivity and biological interactions.
Insecticidal Properties
Research indicates that this compound exhibits insecticidal properties . It has been shown to affect various insect species, potentially through neurotoxic mechanisms that disrupt normal physiological functions.
Gene Expression Modulation
Studies suggest that this compound can alter gene expression in different organisms. It interacts with enzymes involved in metabolic pathways, indicating a potential for significant effects on cellular functions.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The chloro(difluoro)methoxy group can undergo nucleophilic attack, leading to the formation of new chemical bonds. Additionally, the compound's electrophilic nature allows it to interact with various biomolecules, influencing cellular processes.
Study on Insecticidal Activity
A study conducted on the insecticidal effects of this compound highlighted its potency against common agricultural pests. The compound was tested in controlled environments, showing a significant reduction in pest populations compared to untreated controls. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased mortality rates among target species.
Gene Expression Analysis
Another investigation focused on the compound's impact on gene expression in model organisms. Using RNA sequencing techniques, researchers identified several genes that were upregulated or downregulated following exposure to varying concentrations of the compound. Notably, genes associated with detoxification and stress responses were significantly affected, indicating potential ecological implications for non-target species .
Data Tables
| Biological Activity | Observed Effects | Organisms Tested |
|---|---|---|
| Insecticidal | Significant mortality | Various insect species |
| Gene Expression | Altered expression | Model organisms |
| Mechanism of Action | Description |
|---|---|
| Nucleophilic Attack | Formation of new bonds through nucleophilic reactions |
| Electrophilic Interaction | Reactivity with biomolecules leading to altered cellular functions |
Q & A
Q. What are the recommended synthetic routes for 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of chloro(difluoro)methoxy-substituted aromatic compounds typically involves nucleophilic substitution or electrophilic aromatic substitution. For example, evidence from analogous compounds (e.g., 1-[chloro(difluoro)methoxy]-4-fluoro-2-nitro-benzene in ) suggests that introducing the chloro(difluoro)methoxy group via a halogen-exchange reaction using ClFCOX (X = leaving group) under anhydrous conditions is feasible. Optimization may require temperature control (e.g., −20°C to 0°C) and catalysts like Cu(I) or AgF to enhance selectivity. Purity can be improved via column chromatography with hexane/ethyl acetate gradients .
Q. How can the structure of this compound be rigorously confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : NMR is critical for identifying difluoromethoxy (−OCFCl) and fluoro substituents. The −OCFCl group shows distinct signals at δ −50 to −60 ppm (split due to coupling with ) .
- X-ray crystallography : As demonstrated in structurally similar nitrobenzene derivatives (e.g., ), single-crystal X-ray analysis resolves bond angles and confirms regiochemistry. Data collection at 294 K with R-factor < 0.06 ensures accuracy.
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHClFO: calculated 234.996, observed 234.994) .
Q. What are the key physicochemical properties (e.g., boiling point, solubility) critical for experimental design?
- Methodological Answer :
- Boiling point : Estimated at ~265°C (extrapolated from 4-(chlorodifluoromethoxy)nitrobenzene in ).
- Solubility : Limited solubility in polar solvents (e.g., water) but soluble in DCM, THF, or DMSO. Solubility tests should precede reaction planning (e.g., 10 mg/mL in DMSO).
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at −20°C in inert atmospheres (Ar/N) is recommended .
Advanced Research Questions
Q. How do electronic effects of the chloro(difluoro)methoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The −OCFCl group is strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but enhances oxidative stability. In Suzuki-Miyaura couplings, this group may reduce Pd catalyst efficiency due to steric hindrance. Computational studies (DFT) can predict charge distribution, while Hammett σ values (~0.8) quantify electronic effects. Comparative studies with −OCH or −CF analogs (e.g., ) are advised to isolate electronic vs. steric contributions.
Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization?
- Methodological Answer :
- Catalyst selection : Use Pd(PPh) instead of PdCl to minimize Cl− ligand interference.
- Additives : KI or AgCO can suppress dehalogenation by sequestering free Cl− ions.
- Temperature modulation : Lower reaction temperatures (e.g., 60°C vs. 100°C) reduce radical pathways that degrade −OCFCl. Monitor reactions via TLC or GC-MS to detect intermediates .
Q. How can contradictory literature data on thermal stability be resolved?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 114°C vs. 150°C) may arise from purity differences or measurement techniques (TGA vs. DSC). Standardize testing protocols:
Use >98% pure samples (HPLC-validated, ).
Conduct TGA under N (10°C/min ramp) to assess decomposition onset.
Compare with structurally related compounds (e.g., 4-fluoro-1-methylbenzene derivatives in ).
Q. What in silico methods are effective for predicting biological activity or environmental persistence?
- Methodological Answer :
- QSAR models : Train models using datasets of fluoro-/chloroaromatics to predict logP (hydrophobicity) and biodegradability.
- Docking studies : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina.
- Environmental fate : Use EPI Suite to estimate half-life in soil/water. Cross-validate with experimental OECD 301F biodegradation assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
